Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The chromeno-pyrrol core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
- Chromeno-pyrrol derivatives
- Methoxybenzyl-substituted molecules
- Benzoate esters
Properties
Molecular Formula |
C27H21NO6 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[2-[(4-methoxyphenyl)methyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H21NO6/c1-32-19-13-7-16(8-14-19)15-28-23(17-9-11-18(12-10-17)27(31)33-2)22-24(29)20-5-3-4-6-21(20)34-25(22)26(28)30/h3-14,23H,15H2,1-2H3 |
InChI Key |
OUNQEVYAOAKMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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